Gibberellin A95

Descripción general

Descripción

Gibberellin A95 is a member of the gibberellin family, which are diterpenoid carboxylic acids known for their role as plant hormones. Gibberellins were first identified in the fungus Gibberella fujikuroi, which caused abnormal growth in rice plants. This compound, like other gibberellins, plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering .

Aplicaciones Científicas De Investigación

Gibberellin A95 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the biosynthesis and metabolism of gibberellins.

Biology: Investigated for its role in regulating plant growth and development, including stem elongation, seed germination, and flowering.

Medicine: Explored for its potential therapeutic applications, particularly in modulating plant-derived compounds for medicinal purposes.

Industry: Utilized in agriculture to enhance crop yields and improve the quality of fruits and vegetables.

Mecanismo De Acción

Target of Action

Gibberellin A95, like other gibberellins, primarily targets the DELLA transcriptional regulators . These regulators play a key role in plant developmental processes and defensive responses under adverse environmental conditions .

Mode of Action

The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of gibberellin increase, gibberellin molecules are more likely to bind to GID1 . This interaction with its targets leads to changes in plant growth and development.

Biochemical Pathways

This compound, like other gibberellins, is involved in various biochemical pathways that regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a major focus of current research .

Result of Action

The action of this compound results in modulation of diverse processes throughout plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . It’s also involved in tuning a number of agronomically important traits, including plant stature, nutrient use efficiency, seed dormancy and germination, and tolerance to various abiotic and biotic stresses .

Action Environment

Environmental factors, including temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light, have all been shown to affect gibberellin biosynthesis and inactivation . These factors can influence the action, efficacy, and stability of this compound, ultimately impacting plant growth and development.

Direcciones Futuras

Gibberellins have a continuously increasing interest in research because of their relevant role in the so-called “Green Revolution”, as well as their current and possible applications in crop improvement . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression .

Análisis Bioquímico

Biochemical Properties

Gibberellin A95 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It belongs to the class of C19-gibberellin 6-carboxylic acids, which are C19-gibberellins with a carboxyl group at the 6-position

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a role in plant development, including germination, stem elongation, leaf expansion, flowering, and fruit development . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It is involved in the signaling pathway of bioactive gibberellins, which depends on the proteolysis of their repressors, DELLA proteins . The repressor GA (RGA) DELLA protein represses plant growth, inflorescence, and flower and seed development .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in the metabolic pathways of gibberellin biosynthesis. It interacts with various enzymes in these pathways

Transport and Distribution

This compound is transported and distributed within plant cells and tissues. Recent advances have been made in understanding gibberellin transport and distribution and their relevance to plant development . The exact transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are still being researched.

Subcellular Localization

It is known that gibberellin biosynthesis occurs in plastids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gibberellin A95 can be synthesized through a series of chemical reactions starting from geranylgeranyl diphosphate. The synthesis involves multiple steps, including cyclization, oxidation, and functional group modifications. The key steps include:

- Cyclization of geranylgeranyl diphosphate to form ent-kaurene.

- Oxidation of ent-kaurene to ent-kaurenoic acid.

- Further oxidation and rearrangement to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Fusarium fujikuroi. The fermentation process is optimized to maximize the yield of this compound. Key factors include:

- Selection of high-yielding fungal strains.

- Optimization of fermentation conditions such as temperature, pH, and nutrient availability.

- Downstream processing to purify this compound from the fermentation broth .

Análisis De Reacciones Químicas

Types of Reactions: Gibberellin A95 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.

Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying its biological effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various gibberellin derivatives with altered biological activities.

Comparación Con Compuestos Similares

Gibberellin A95 is one of many gibberellins, each with unique structural features and biological activities. Similar compounds include:

Gibberellin A1: Known for its role in promoting stem elongation and seed germination.

Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance crop yields.

Gibberellin A4 and A7: Often used in combination to regulate plant growth.

Uniqueness: this compound is unique in its specific structural features, which confer distinct biological activities compared to other gibberellins. Its unique properties make it a valuable compound for research and agricultural applications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Gibberellin A95 involves several steps, including the formation of the key intermediate compound ent-kaurene, which is then converted to the final product through several oxidation and cyclization reactions.", "Starting Materials": [ "Geranylgeranyl pyrophosphate", "Isopentenyl pyrophosphate", "Methylerythritol phosphate", "Pyridine", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "2,3-Dichloro-5,6-dicyano-1,4-benzoquinone", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methoxyamine hydrochloride", "N,N-Diisopropylethylamine", "Triethylamine", "Tetrahydrofuran", "Manganese dioxide", "Acetic acid", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Acetone", "Methanol", "Chloroform", "Sodium bicarbonate" ], "Reaction": [ "Formation of ent-kaurene from geranylgeranyl pyrophosphate and isopentenyl pyrophosphate via the MEP pathway", "Conversion of ent-kaurene to kaurenoic acid via oxidation with pyridine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Reduction of kaurenoic acid to kaurenol with sodium borohydride and acetic anhydride", "Conversion of kaurenol to kaurenal via oxidation with sodium periodate", "Reduction of kaurenal to kaurenol with sodium borohydride and acetic acid", "Conversion of kaurenol to gibberellin A12-aldehyde via oxidation with sodium periodate", "Conversion of gibberellin A12-aldehyde to gibberellin A12 via reduction with sodium borohydride and acetic acid", "Conversion of gibberellin A12 to gibberellin A95 via oxidation with manganese dioxide and acetic acid" ] } | |

Número CAS |

78259-50-4 |

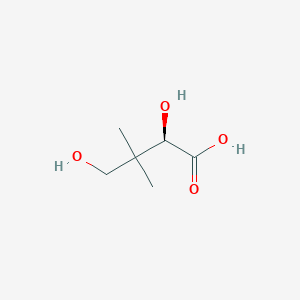

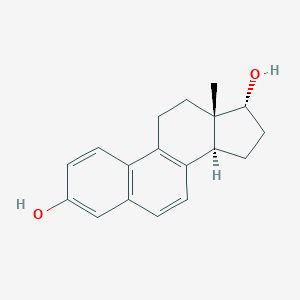

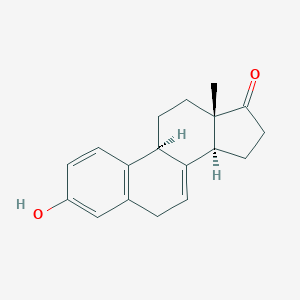

Fórmula molecular |

C19H22O5 |

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |

Clave InChI |

UXLXLQYIDWLPKX-KQBHUUJHSA-N |

SMILES isomérico |

C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |

SMILES |

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

SMILES canónico |

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |

| 78259-50-4 | |

Descripción física |

Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-3-ene-1,10-dicarboxylic Acid Deriv.; GA95; NSC 224287 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)